1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is a heterocyclic compound that belongs to the class of oxadiazoles, which are characterized by their unique five-membered ring structure containing two nitrogen atoms. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromophenyl group enhances its reactivity and biological profile, making it a candidate for further pharmaceutical development.
The compound can be synthesized through various chemical pathways involving the reaction of appropriate precursors. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the amine and bromine functionalities. Specific details on its synthesis can be found in chemical literature and databases that focus on organic synthesis.
1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is classified as an organic compound and specifically as an oxadiazole derivative. Its molecular structure includes elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine, contributing to its classification within medicinal chemistry.
The synthesis of 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride generally follows a multi-step process:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical conditions include refluxing in organic solvents (e.g., dichloromethane or ethanol) under an inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.
The molecular formula for 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride is C10H12BrN3O. It features a central oxadiazole ring substituted with a bromophenyl group and a propan-1-amino group.
Property | Value |
---|---|
Molecular Weight | 272.13 g/mol |
CAS Number | Not available in search results |
IUPAC Name | 1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine; hydrochloride |
Canonical SMILES | C(C(CN)N=C(N)N=C(C=C(C)Br)C)C(=O)O |
1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride can participate in various chemical reactions:
Oxidation: The oxadiazole ring may undergo oxidation under strong oxidizing conditions to form more complex derivatives.
Reduction: The compound can also be reduced to yield amines or other functional groups depending on the reducing agent used.
Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur at various positions on the aromatic ring or at nitrogen atoms in the oxadiazole.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize halogens or alkyl halides under acidic or basic conditions.
The mechanism by which 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride exerts its biological effects is likely related to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Upon administration, this compound may bind to target proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding could inhibit or activate specific pathways leading to desired therapeutic outcomes.
Further studies are required to elucidate specific molecular targets and confirm its biological activity through in vitro and in vivo assays.
The physical properties of 1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride include:
The chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
This compound has potential applications in:
The 1,2,4-oxadiazole core in the target compound is synthesized through a two-step cyclization process involving amidoximes and nitrile derivatives. O-Acylation of 3-bromobenzamidoxime with butyronitrile derivatives forms an O-acylamidoxime intermediate, followed by base-mediated cyclodehydration. Tetrabutylammonium fluoride (TBAF) in anhydrous THF enables efficient ring closure at ambient temperature (20–25°C), achieving yields >85% within 2–4 hours. This method surpasses traditional thermal cyclization (140°C, 12–24 hours), which risks decomposition of the bromophenyl moiety [1] [3].
Table 1: Optimization of Oxadiazole Cyclization
Cyclization Method | Conditions | Time (h) | Yield (%) | Advantages |
---|---|---|---|---|
TBAF-mediated | THF, RT, 0.1 eq TBAF | 2–4 | 85–92 | Mild conditions, high selectivity |
Thermal | Toluene, 140°C, no catalyst | 12–24 | 65–75 | No specialized reagents |
Microwave-assisted | DMF, 100°C, 5% TBAB | 1 | 80 | Rapid but requires special equipment |
Critical to this process is the chemoselectivity control during O-acylation. Using Hünig’s base (diisopropylethylamine) minimizes N-acylation side products (<5%), preserving the amidoxime for efficient ring closure [3].
The 3-bromophenyl group is introduced early in the synthesis to avoid oxidative damage during subsequent steps. Electrophilic aromatic bromination of phenyl-substituted precursors employs bromine (Br₂) in acetic acid at 0–5°C, yielding regioselective meta-bromination when directed by electron-withdrawing oxadiazole intermediates. Alternative agents like N-bromosuccinimide (NBS) in DMF offer improved solubility for sterically hindered substrates but reduce meta-selectivity to 75% [1].
Protecting group strategies are essential during bromination. Ortho-directing groups (e.g., trimethylsilyl) temporarily installed on the oxadiazole nitrogen enhance meta-bromination selectivity (>95%) and are later cleaved fluorometrically [9].
Table 2: Bromination Reagent Comparison
Reagent | Solvent | Temp (°C) | meta-Selectivity (%) | Yield (%) |
---|---|---|---|---|
Br₂ | AcOH | 0–5 | 92 | 88 |
NBS | DMF | 25 | 75 | 82 |
CuBr₂ | Acetonitrile | 80 | 85 | 78 |
The propan-1-amine side chain is installed via reductive amination of the 3-acetyloxadiazole precursor. Sodium cyanoborohydride in methanol reduces the imine formed from 1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-one and ammonium acetate, yielding the primary amine (70–75% yield). Alternatively, Gabriel synthesis using potassium phthalimide avoids over-alkylation but requires harsh hydrazine deprotection, reducing overall yield to 60% [1] .
Hydrochloride salt formation is achieved by treating the free amine with hydrogen chloride (HCl) in anhydrous diethyl ether. Critical parameters include:
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent | Acid Source | Crystallization Yield (%) | Purity (HPLC %) |
---|---|---|---|
Diethyl ether | HCl (g) | 92 | 99.5 |
Ethyl acetate | 4M HCl/dioxane | 88 | 98.8 |
Isopropanol | Conc. HCl | 75 | 97.2 |
Tetrabutylammonium bromide (TBAB) is a dual-action catalyst, accelerating both oxadiazole cyclization and bromide displacement. In cyclization, 5 mol% TBAB in DMSO at 90°C reduces reaction time by 60% compared to uncatalyzed processes. TBAB’s bromide ion facilitates nucleophilic aromatic substitution for meta-bromophenyl integration, minimizing diaryl ether byproducts [4] [10].
Silver catalysis (AgOTf, 5 mol%) optimizes imine formation during reductive amination, enhancing reaction rates 3-fold via Lewis acid activation of the carbonyl group. However, silver residues require rigorous removal (>99.9%) through activated charcoal filtration to meet pharmaceutical intermediate standards [1] .
Table 4: Catalyst Performance Comparison
Catalyst | Loading (mol%) | Reaction | Yield Increase (%) | Byproduct Reduction |
---|---|---|---|---|
TBAB | 5 | Oxadiazole cyclization | +25 | Diaryl ethers < 1% |
AgOTf | 5 | Reductive amination | +30 | Enamine byproducts < 3% |
None | – | Reference | Baseline | 10–15% |
Solvent-free cyclization using ball milling eliminates DMF/THF requirements. O-Acylated amidoximes with K₂CO₃ as a solid base yield 78% oxadiazole product at RT, reducing process mass intensity (PMI) by 40% compared to traditional methods [3] [10].
Energy efficiency is enhanced via:
Waste minimization employs:
Table 5: Environmental Metrics for Synthesis Strategies
Parameter | Traditional Route | Green Route | Improvement |
---|---|---|---|
PMI (kg waste/kg product) | 120 | 35 | 71% reduction |
Energy consumption (kW·h/mol) | 85 | 22 | 74% reduction |
Hazardous solvent volume (L/kg) | 300 | 0 (solvent-free) | 100% elimination |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1